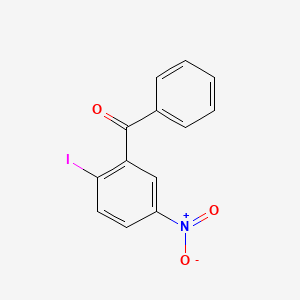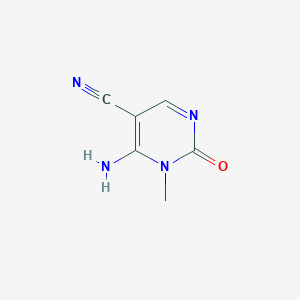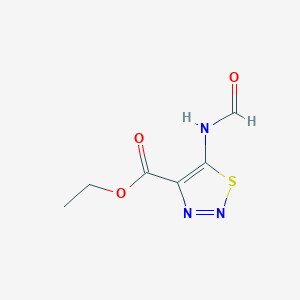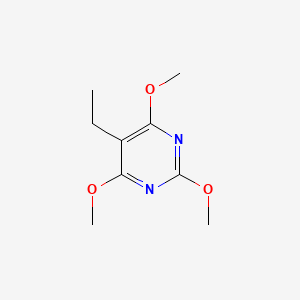![molecular formula C5H5N5 B15246370 6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine CAS No. 61139-75-1](/img/structure/B15246370.png)
6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a fused triazole and triazine ring system, contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine typically involves the construction of the triazole and triazine rings through various synthetic pathways. One common method is the cyclization of appropriate hydrazine derivatives with nitriles or amidines under acidic or basic conditions. For example, the reaction of 3-amino-1,2,4-triazole with methyl isocyanate can yield the desired triazolotriazine compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated processes to control reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced triazolotriazines, and various substituted compounds with different functional groups attached to the triazole ring .
Applications De Recherche Scientifique
6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and substituents.
Triazines: Compounds with a triazine ring but without the fused triazole ring.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical properties and biological activities compared to other triazole and triazine derivatives.
Propriétés
Numéro CAS |
61139-75-1 |
|---|---|
Formule moléculaire |
C5H5N5 |
Poids moléculaire |
135.13 g/mol |
Nom IUPAC |
6-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5/c1-4-2-6-5-7-3-8-10(5)9-4/h2-3H,1H3 |
Clé InChI |
KMQXQMZGUBWVHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=NC=N2)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Indolo[1,2-a]quinoxalin-6(5H)-one](/img/structure/B15246287.png)








![[(2R,3S,5R)-3-butanoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butanoate](/img/structure/B15246345.png)




